molecular formula C16H14N2S B7636843 2-(Methylamino)-4,5-diphenylthiazole

2-(Methylamino)-4,5-diphenylthiazole

Cat. No.: B7636843
M. Wt: 266.4 g/mol
InChI Key: GAAGQBXBMOGSPR-UHFFFAOYSA-N
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Description

2-(Methylamino)-4,5-diphenylthiazole is a thiazole derivative characterized by a five-membered heterocyclic core containing one sulfur and one nitrogen atom. The compound features a methylamino group (-NHCH₃) at the 2-position and phenyl substituents at the 4- and 5-positions. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

N-methyl-4,5-diphenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-17-16-18-14(12-8-4-2-5-9-12)15(19-16)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAGQBXBMOGSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-4,5-diphenylthiazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminothiophenol with benzaldehyde derivatives under acidic conditions, followed by methylation of the resulting thiazole intermediate . Another approach involves the use of thioamides and α-haloketones in the presence of a base to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-4,5-diphenylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted thiazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences and similarities between 2-(Methylamino)-4,5-diphenylthiazole and related heterocyclic compounds:

Compound Name Core Structure Key Substituents Reported Bioactivities/Applications Structural Features Influencing Function
This compound Thiazole (S, N) 2-methylamino; 4,5-diphenyl Inferred: Potential antimicrobial Diphenyl groups enhance lipophilicity; methylamino enables H-bonding
4,5-Dimethyl-2-(2-pyridyl)imidazole Imidazole (2N) 4,5-dimethyl; 2-pyridyl Catalyst, optical/magnetic materials Pyridyl group aids coordination with metals; dual N atoms stabilize complexes
2-(4-Methylphenyl)-1,3,4-thiadiazole derivatives 1,3,4-Thiadiazole (2N, S) 4-methylphenyl; sulfanyl groups Insecticidal, fungicidal Sulfanyl groups improve redox activity; thiadiazole core enhances electron delocalization
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole (2N, S) 5-(4-methylphenyl); 2-amine Broad-spectrum biological activities Amino group increases solubility and target interaction

Material Science vs. Pharmaceutical Focus

  • Imidazole derivatives () are prioritized for optical and magnetic materials due to their stable metal-coordination capabilities .
  • Thiazoles and thiadiazoles are more commonly explored in drug discovery, with thiadiazoles showing broader validated bioactivities .

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